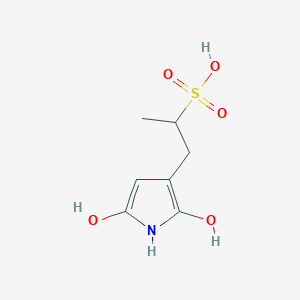
1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dihydroxy-1H-pyrrole with propane-2-sulfonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反応の分析
Types of Reactions
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonic acid group enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1H-pyrrole: Lacks the sulfonic acid group, making it less versatile in certain applications.
Propane-2-sulfonic acid: Lacks the pyrrole ring, limiting its potential interactions with biological targets.
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid: Similar structure but different positioning of the sulfonic acid group, affecting its reactivity and applications.
Uniqueness
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid is unique due to the combination of the pyrrole ring, hydroxyl groups, and sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H11NO5S |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid |
InChI |
InChI=1S/C7H11NO5S/c1-4(14(11,12)13)2-5-3-6(9)8-7(5)10/h3-4,8-10H,2H2,1H3,(H,11,12,13) |
InChIキー |
ZLYUGCPNUINBQL-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(NC(=C1)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


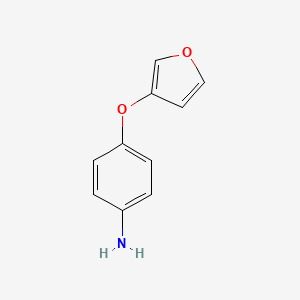
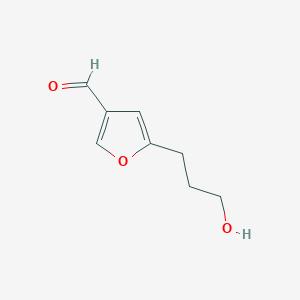

![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)
![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
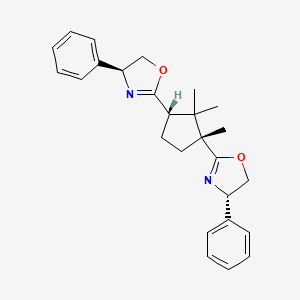

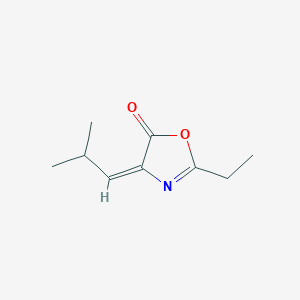
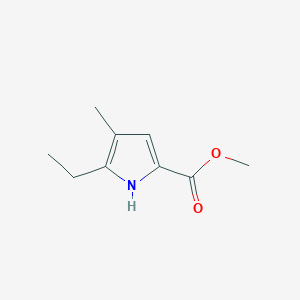
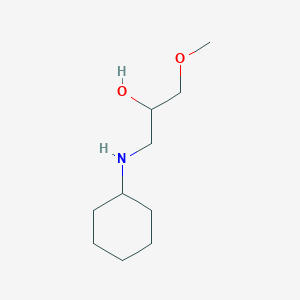
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)

